3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal
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Overview
Description
3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal typically involves multiple steps, starting with the preparation of the respective phenyl derivatives. The key steps include:
Formation of the Methoxyphenyl Derivative: This involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the methoxy group.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethanesulfonic acid or other suitable reagents.
Hydrazono Group Formation: The hydrazono group is introduced through a reaction involving hydrazine and the appropriate phenyl derivative.
Oxidation to Form the Final Product: The final step involves the oxidation of the intermediate compound to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions can occur at various positions on the phenyl rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: In medicine, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs for various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the trifluoromethoxy and hydrazono groups.
2-Propenoic acid, 3-(4-methoxyphenyl)-: This compound has a similar structure but with a different functional group.
Uniqueness: 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal is unique due to its combination of methoxy, trifluoromethoxy, and hydrazono groups. This combination provides it with distinct chemical and biological properties that set it apart from similar compounds.
Properties
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c1-25-13-6-2-11(3-7-13)16(24)15(10-23)22-21-12-4-8-14(9-5-12)26-17(18,19)20/h2-10,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIFFEYOSOGKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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